1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-phenyloxane-4-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel synthetic molecule that incorporates both piperidine and oxadiazole moieties. This structural combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that combines various organic reactions. The oxadiazole ring is synthesized through cyclization reactions involving thiophenes and carbonyl compounds. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The antimicrobial tests conducted using disc diffusion methods indicated that the synthesized compound shows enhanced activity against Gram-positive bacteria , such as Bacillus cereus and Staphylococcus aureus, compared to Gram-negative bacteria .
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Bacillus cereus | 20 |
Staphylococcus aureus | 18 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The results indicate that the presence of the oxadiazole and thiophene rings significantly contributes to the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer properties of this compound were evaluated against several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The cytotoxicity was assessed using the NCI-60 sulforhodamine B assay method. Notably, compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil.
Cell Line | IC50 Value (µM) |
---|---|
HCT116 | 25 |
MCF7 | 30 |
HUH7 | 18.78 |
These findings suggest that the compound has promising potential as an effective anticancer agent, particularly against liver carcinoma cells .
The biological activity of oxadiazole derivatives can be attributed to their ability to inhibit key enzymes involved in DNA synthesis and cell proliferation. For instance, studies have shown that these compounds can inhibit thymidylate synthase (TS), a critical enzyme for DNA replication . This inhibition leads to increased apoptosis in cancer cells and reduced microbial viability.
Case Studies
Several case studies have highlighted the dual antimicrobial and anticancer properties of oxadiazole derivatives:
- Case Study 1 : A study by Ahsan et al. reported on disubstituted 1,3,4-oxadiazole derivatives showing potent activity against both bacterial strains and cancer cell lines. The synthesized analogs demonstrated moderate to severe potency in inhibiting microbial growth and cancer cell proliferation .
- Case Study 2 : Research conducted by Selvaraj et al. focused on synthesizing various 1,3,4-oxadiazole derivatives which exhibited significant inhibitory effects against different microbial species and cancer cell lines. The study concluded that structural variations greatly influence biological activity .
特性
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-22(23(10-13-28-14-11-23)18-7-2-1-3-8-18)26-12-4-6-17(16-26)20-24-25-21(29-20)19-9-5-15-30-19/h1-3,5,7-9,15,17H,4,6,10-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGQPHGJKXSFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。